molecular formula C13H18O5 B8571159 4-(2,3,4-Trimethoxyphenyl)butanoic acid CAS No. 51686-52-3

4-(2,3,4-Trimethoxyphenyl)butanoic acid

Cat. No. B8571159
M. Wt: 254.28 g/mol
InChI Key: JEDKKYZYTPHGSF-UHFFFAOYSA-N
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Patent
US07429681B2

Procedure details

17 g of sodium hydroxide was dissolved in 200 mL of methanol in a 1000 mL round bottom flask. The reaction mixture was cooled to room temperature and 66 (6.78 g, 22.90 mmol) was added followed by 60 mL of water and 300 mL of anhydrous methanol, and the reaction mixture was refluxed for 30 min. The solvent was evaporated under reduced pressure and the reaction mixture was neutralized with dilute hydrochloric acid and the reaction mixture was extracted with ether (200×3) and the combined organic phases were washed with water and dried over sodium sulfate and solvent evaporated under reduced pressure. The crude product was purified by column chromatography (30:70 EA:Hex) to yield 12.86 g of 57 as pale yellow colored oil (78%). Rf: 0.15 (40:60 EtOAc:Hexanes).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
6.78 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].O=[C:4]([C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[C:13]=1[O:22][CH3:23])[CH2:5][CH2:6][CH2:7]CC(O)=O.[OH2:24]>CO>[CH3:23][O:22][C:13]1[C:14]([O:20][CH3:21])=[C:15]([O:18][CH3:19])[CH:16]=[CH:17][C:12]=1[CH2:4][CH2:5][CH2:6][C:7]([OH:24])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.78 g
Type
reactant
Smiles
O=C(CCCCC(=O)O)C1=C(C(=C(C=C1)OC)OC)OC
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ether (200×3)
WASH
Type
WASH
Details
the combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (30:70 EA:Hex)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1OC)OC)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.86 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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